molecular formula C10H18N4OS B12751145 Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- CAS No. 141400-63-7

Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12751145
CAS No.: 141400-63-7
M. Wt: 242.34 g/mol
InChI Key: OSZMKGSLIJAHIQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butylmethylamino group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Butylmethylamino Group: The butylmethylamino group can be introduced via nucleophilic substitution reactions using butylmethylamine and an appropriate leaving group.

    Formation of the Acetamide Backbone: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-: Lacks the butylmethylamino group, resulting in different chemical and biological properties.

    Acetamide, 2-(ethylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-: Contains an ethylmethylamino group instead of a butylmethylamino group, leading to variations in reactivity and applications.

Uniqueness

Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- is unique due to the presence of both the butylmethylamino and 5-methyl-1,3,4-thiadiazol-2-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

141400-63-7

Molecular Formula

C10H18N4OS

Molecular Weight

242.34 g/mol

IUPAC Name

2-[butyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H18N4OS/c1-4-5-6-14(3)7-9(15)11-10-13-12-8(2)16-10/h4-7H2,1-3H3,(H,11,13,15)

InChI Key

OSZMKGSLIJAHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC(=O)NC1=NN=C(S1)C

Origin of Product

United States

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